Benzenemethanol, 3-amino-4-methoxy-alpha-methyl-(9CI)
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Overview
Description
Benzenemethanol, 3-amino-4-methoxy-alpha-methyl-(9CI) is an organic compound with the molecular formula C9H13NO2 It is a derivative of benzenemethanol, featuring an amino group at the 3-position, a methoxy group at the 4-position, and a methyl group at the alpha position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 3-amino-4-methoxy-alpha-methyl-(9CI) typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitro-4-methoxybenzaldehyde and methylmagnesium bromide.
Reduction: The nitro group is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Grignard Reaction: The aldehyde group is reacted with methylmagnesium bromide to introduce the alpha-methyl group, forming the desired benzenemethanol derivative.
Industrial Production Methods
Industrial production methods for Benzenemethanol, 3-amino-4-methoxy-alpha-methyl-(9CI) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, 3-amino-4-methoxy-alpha-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the amino group, to form secondary or tertiary amines.
Substitution: The methoxy and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzenemethanol derivatives.
Scientific Research Applications
Benzenemethanol, 3-amino-4-methoxy-alpha-methyl-(9CI) has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzenemethanol, 3-amino-4-methoxy-alpha-methyl-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The amino and methoxy groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The alpha-methyl group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanol, 4-methoxy-: Lacks the amino and alpha-methyl groups, resulting in different chemical and biological properties.
Benzenemethanol, alpha-ethyl-4-methoxy-: Features an ethyl group instead of a methyl group, leading to variations in reactivity and applications.
Uniqueness
Benzenemethanol, 3-amino-4-methoxy-alpha-methyl-(9CI) is unique due to the presence of both amino and methoxy groups, which confer distinct chemical reactivity and potential biological activity
Properties
CAS No. |
495406-77-4 |
---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
1-(3-amino-4-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H13NO2/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-6,11H,10H2,1-2H3 |
InChI Key |
MMWXBNBRAPNJDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)N)O |
Origin of Product |
United States |
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